3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione
Description
This compound is a heterocyclic organic molecule featuring a 7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl core linked via a methylene group to a piperidine ring, which is further substituted by a methylene-thiolane sulfone moiety. The quinazolinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-27-17-2-3-18-19(10-17)21-14-23(20(18)24)12-15-4-7-22(8-5-15)11-16-6-9-28(25,26)13-16/h2-3,10,14-16H,4-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGQVDGRMQUGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation. HDAC (histone deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
The compound interacts with its targets, VEGFR-2 and HDAC, by binding to their active sites, thereby inhibiting their function. This results in the disruption of the VEGF signaling pathway and alteration of gene expression, leading to the inhibition of angiogenesis and tumor growth.
Result of Action
The compound’s action results in the inhibition of angiogenesis and tumor growth. It has been shown to exhibit potent inhibitory activity against a human breast cancer cell line, MCF-7. This suggests that it could potentially be used in the treatment of certain types of cancer.
Biological Activity
The compound 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1\lambda6-thiolane-1,1-dione is a complex organic molecule that incorporates a quinazolinone core, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1\lambda6-thiolane-1,1-dione |
| CAS Number | 135438561 |
Anticancer Properties
Research indicates that compounds with a quinazolinone structure exhibit significant antiproliferative effects against various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.
- Mechanism of Action :
-
Cell Line Studies :
- In studies involving human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), the compound demonstrated an IC50 value indicating effective growth inhibition. For instance, a related compound with similar structural features achieved an IC50 of 1.575 µM against MCF-7 cells .
Apoptotic Activity
The compound's ability to induce apoptosis has been supported by various assays:
- Caspase Activation : Treatment with the compound resulted in a significant increase in active Caspase 3 levels, indicating activation of both intrinsic and extrinsic apoptotic pathways. The levels of active Caspase 8 and 9 were also notably elevated .
- Cell Cycle Analysis : Flow cytometric analysis revealed that treated MCF-7 cells exhibited cell cycle arrest at the G2/M phase, with a marked increase in the percentage of apoptotic cells compared to control groups .
Case Studies
Several studies have focused on the biological activity of quinazolinone derivatives similar to the compound :
-
Study on Quinazolinone Derivatives :
- A study highlighted that derivatives with modifications at specific positions on the quinazolinone scaffold showed varying levels of antiproliferative activity against different cancer cell lines. The most active derivatives displayed IC50 values ranging from 1.575 to 3.850 µM across multiple cancer types .
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CHEMBL4548694 (XL-188) Structure: Contains a quinazolinone core linked to a piperidine ring and a propanamide group with a 4-methylpiperazine substituent . Key Differences: Unlike the target compound, XL-188 lacks the thiolane sulfone moiety but includes a polar propanamide chain, which may enhance solubility and receptor binding.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Structure: A fused imidazo-pyridine derivative with nitrophenyl and ester groups . Key Differences: While structurally distinct from the target compound, its heterocyclic framework and nitro/ester functionalities highlight the diversity of bioactive scaffolds in drug discovery.
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
